トリブロモアセトニトリル

概要

説明

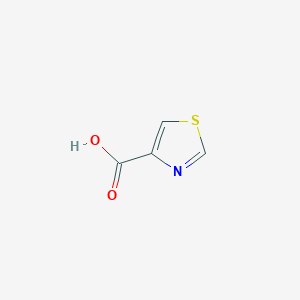

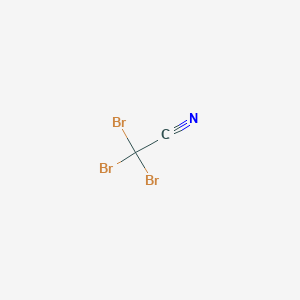

Tribromoacetonitrile is a chemical compound with the molecular formula C2Br3N. It is a nitrogen-containing disinfection byproduct that forms when bromine reacts with organic matter during water treatment processes . The compound is characterized by its high density and slight solubility in water, making it a unique and valuable substance in various chemical applications .

科学的研究の応用

Tribromoacetonitrile has several scientific research applications:

生化学分析

Biochemical Properties

Tribromoacetonitrile plays a role in various biochemical reactions, particularly as a disinfection byproduct. It interacts with several enzymes and proteins, influencing their activity. For instance, tribromoacetonitrile can react with steam and strong acids to produce hazardous vapors . It is slightly soluble in water and reacts with various biomolecules, potentially leading to the formation of other reactive intermediates .

Cellular Effects

Tribromoacetonitrile has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, tribromoacetonitrile has been shown to cause oxidative stress and inflammation in lung fibroblasts, leading to altered gene expression and protein synthesis . These effects can result in changes in cell function and viability.

Molecular Mechanism

The molecular mechanism of tribromoacetonitrile involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Tribromoacetonitrile can bind to specific enzymes, altering their activity and affecting metabolic pathways . Additionally, it can induce oxidative stress, leading to the activation of stress response pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tribromoacetonitrile can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Tribromoacetonitrile is light-sensitive and can degrade over time, leading to the formation of other reactive intermediates . Long-term exposure to tribromoacetonitrile can result in sustained oxidative stress and inflammation in cells .

Dosage Effects in Animal Models

The effects of tribromoacetonitrile vary with different dosages in animal models. At low doses, tribromoacetonitrile may cause mild oxidative stress and inflammation, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where specific dosages result in marked changes in cellular and physiological responses .

Metabolic Pathways

Tribromoacetonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s interaction with metabolic enzymes can result in the formation of reactive intermediates, further affecting metabolic pathways .

Transport and Distribution

Tribromoacetonitrile is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and potential toxicity in various tissues .

Subcellular Localization

The subcellular localization of tribromoacetonitrile is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of tribromoacetonitrile within cells can influence its interactions with biomolecules and its overall biochemical effects .

準備方法

Tribromoacetonitrile can be synthesized through several methods. One common synthetic route involves the bromination of acetonitrile. This process typically requires the use of bromine and a suitable catalyst under controlled conditions to ensure the selective formation of tribromoacetonitrile . Industrial production methods often involve the reaction of chloroacetonitrile with bromine, which is then purified to obtain the desired product .

化学反応の分析

Tribromoacetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different brominated compounds.

Reduction: Reduction reactions can convert tribromoacetonitrile into less brominated derivatives.

Substitution: It can participate in substitution reactions where the bromine atoms are replaced by other functional groups.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

作用機序

The mechanism of action of tribromoacetonitrile involves its interaction with organic matter, leading to the formation of brominated byproducts. These interactions are influenced by the presence of bromine and the specific conditions under which the reactions occur. The molecular targets and pathways involved include the formation of stable brominated compounds that can have various effects on biological systems .

類似化合物との比較

Tribromoacetonitrile can be compared with other similar compounds, such as:

Dibromoacetonitrile: This compound has two bromine atoms instead of three, leading to different reactivity and applications.

Trichloroacetonitrile: Similar in structure but with chlorine atoms, it exhibits different chemical properties and uses.

Bromoacetonitrile: With only one bromine atom, it is less reactive compared to tribromoacetonitrile.

Tribromoacetonitrile is unique due to its three bromine atoms, which confer specific reactivity and make it suitable for particular applications in synthesis and industrial processes .

特性

IUPAC Name |

2,2,2-tribromoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br3N/c3-2(4,5)1-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNIHYDTZZOFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br3N | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021669 | |

| Record name | Tribromoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tribromoacetonitrile is a liquid. (NTP, 1992) | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble (NTP, 1992) | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

75519-19-6 | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tribromoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075519196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Tribromoacetonitrile and how has it been studied?

A1: Tribromoacetonitrile's molecular formula is C2Br3N. It has a molecular weight of 295.73 g/mol. The molecule consists of a central carbon atom triple-bonded to a nitrogen atom (forming the nitrile group) and single-bonded to three bromine atoms. [, ] Researchers have utilized various spectroscopic methods to characterize Tribromoacetonitrile, including infrared (IR) and Raman spectroscopy. [, ] These techniques provide valuable information about the molecule's vibrational modes, which helps to understand its structure and behavior. [, ] Additionally, researchers have employed theoretical calculations, such as GAUSSIAN-82 ab initio calculations, to further elucidate its molecular structure and properties. []

Q2: How is Tribromoacetonitrile formed and detected in water sources?

A2: Tribromoacetonitrile is a disinfection byproduct (DBP) primarily formed during the chlorination of drinking water containing bromide ions and organic matter. [, ] While chlorine effectively disinfects water, it can react with naturally occurring bromide ions and organic precursors to form a variety of DBPs, including Tribromoacetonitrile. [, ] Gas chromatography coupled with mass spectrometry (GC/MS) is a commonly employed technique for detecting and quantifying Tribromoacetonitrile in water samples. [] This method separates the compound from other DBPs based on its physical and chemical properties, allowing for accurate identification and measurement. []

Q3: What are the potential toxicological concerns associated with Tribromoacetonitrile?

A3: While research on Tribromoacetonitrile's specific toxicological effects is still ongoing, it is classified as a haloacetonitrile (HAN). [] HANs, in general, have raised concerns due to their potential cytotoxicity and genotoxicity. [] Studies have shown that some HANs can induce cell death and DNA damage, highlighting the need for further investigation into the potential health risks associated with these disinfection byproducts. [] Research comparing the toxicity of various HANs placed Tribromoacetonitrile high in terms of cytotoxicity, potentially exceeding the toxicity of other well-known HANs like dibromoacetonitrile. []

Q4: Are there any ongoing research efforts aimed at understanding and mitigating the formation of Tribromoacetonitrile?

A4: Yes, research continues to focus on understanding the formation mechanisms of Tribromoacetonitrile and other DBPs, aiming to develop effective mitigation strategies. [] One area of investigation involves exploring alternative disinfection methods that minimize DBP formation while maintaining effective water disinfection. [] Additionally, researchers are studying the impact of water treatment processes on DBP formation and exploring ways to optimize these processes to reduce DBP levels in drinking water. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

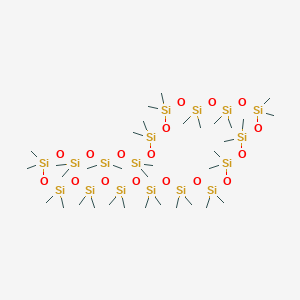

![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)

![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)